Lycorine Exhibits 4.5-Fold Superior MERS-CoV RdRp Inhibition Compared to Remdesivir
In a direct cell-based reporter assay, lycorine inhibited MERS-CoV RNA-dependent RNA polymerase (RdRp) activity with an IC50 of 1.406 ± 0.260 µM, demonstrating a 4.5-fold higher inhibitory potency compared to the clinically approved nucleoside analogue remdesivir, which exhibited an IC50 of 6.335 ± 0.731 µM under identical assay conditions [1]. Molecular docking simulations further corroborated this finding, revealing a higher predicted binding affinity for lycorine (-6.2 kcal/mol) to SARS-CoV-2 RdRp compared to remdesivir (-4.7 kcal/mol), with lycorine forming specific hydrogen bonds at residues Asp623, Asn691, and Ser759 [1].
| Evidence Dimension | Inhibition of MERS-CoV RdRp enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 1.406 ± 0.260 µM |
| Comparator Or Baseline | Remdesivir: IC50 = 6.335 ± 0.731 µM |
| Quantified Difference | 4.5-fold lower IC50 for lycorine |
| Conditions | Cell-based MERS-CoV RdRp reporter assay |
Why This Matters
This demonstrates lycorine's unique potential as a non-nucleoside RdRp inhibitor scaffold, offering a distinct mechanism of action and superior biochemical potency compared to the benchmark antiviral remdesivir, which is critical for developing next-generation coronavirus therapeutics.
- [1] Jin, Y. H.; Min, J. S.; Jeon, S.; Kim, S.; Park, S.; Kim, M.; Park, C. M.; Song, J. H.; Kim, H. R.; Kwon, S. Lycorine, a non-nucleoside RNA dependent RNA polymerase inhibitor, as potential treatment for emerging coronavirus infections. Phytomedicine 2021, 86, 153440. View Source
